2,2,2-Trifluoro-1-[4-(2-methoxy-3-nitrophenyl)piperidin-1-yl]ethan-1-one
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Overview
Description
2,2,2-Trifluoro-1-[4-(2-methoxy-3-nitrophenyl)piperidin-1-yl]ethan-1-one is a complex organic compound characterized by the presence of trifluoromethyl, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[4-(2-methoxy-3-nitrophenyl)piperidin-1-yl]ethan-1-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the reaction of 2-methoxy-3-nitrobenzaldehyde with piperidine to form an intermediate Schiff base, which is then subjected to trifluoroacetylation to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-[4-(2-methoxy-3-nitrophenyl)piperidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-methoxy-3-nitrobenzoic acid.
Reduction: Formation of 2-methoxy-3-aminophenyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-1-[4-(2-methoxy-3-nitrophenyl)piperidin-1-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of advanced materials with specific functionalities.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding due to its distinct functional groups.
Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-[4-(2-methoxy-3-nitrophenyl)piperidin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that interact with cellular components. The piperidine moiety may facilitate binding to receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in having a trifluoromethyl group but lacks the piperidine and nitro functionalities.
2,2,2-Trifluoro-1-methoxyethanol: Shares the trifluoromethyl and methoxy groups but differs in overall structure and reactivity.
Uniqueness
2,2,2-Trifluoro-1-[4-(2-methoxy-3-nitrophenyl)piperidin-1-yl]ethan-1-one is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the piperidine ring enhances its potential for biological interactions, while the trifluoromethyl group increases its stability and lipophilicity.
Properties
CAS No. |
648902-56-1 |
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Molecular Formula |
C14H15F3N2O4 |
Molecular Weight |
332.27 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[4-(2-methoxy-3-nitrophenyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C14H15F3N2O4/c1-23-12-10(3-2-4-11(12)19(21)22)9-5-7-18(8-6-9)13(20)14(15,16)17/h2-4,9H,5-8H2,1H3 |
InChI Key |
BCIBGZJKKVVWDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1[N+](=O)[O-])C2CCN(CC2)C(=O)C(F)(F)F |
Origin of Product |
United States |
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